Product packaging for hyaluronic acid ethyl ester(Cat. No.:CAS No. 111745-19-8)

hyaluronic acid ethyl ester

Cat. No.: B1168197
CAS No.: 111745-19-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hyaluronic acid ethyl ester is a semisynthetic derivative of the native glycosaminoglycan, hyaluronic acid (HA), engineered for enhanced stability and prolonged activity in research applications. This derivative is characterized by the esterification of the carboxyl groups on the glucuronic acid units of the HA backbone, which renders the polymer water-insoluble and functions as a reservoir, gradually releasing native HA chains upon hydrolysis under physiological conditions . This controlled degradation profile is a key advantage over unmodified hyaluronic acid, which has a high turnover rate and short in vivo residence time . The primary research value of this compound lies in its application as a biomaterial for tissue regeneration and wound healing. Preliminary observations in animal models have shown that it exhibits no toxic or inflammatory influences, suggesting excellent biocompatibility . Its role in the wound healing process is multifaceted; studies indicate it may modify the scarring process, with evidence suggesting a tendency for wounds to accumulate collagen more slowly, which could be beneficial for controlling fibrosis . Furthermore, its ability to be fabricated into various forms—such as hydrogels, films, fibers, and sponges—makes it a versatile substrate for developing advanced wound dressings and tissue engineering scaffolds . The biological effects are closely tied to the molecular weight of the released HA chains. High-molecular-weight HA (HMW-HA) is known for its anti-inflammatory and anti-angiogenic properties, while low-molecular-weight HA (LMW-HA) can have opposing, pro-angiogenic effects . By providing a sustained release of HA, this ester derivative offers researchers a tool to probe these size-dependent effects in a controlled manner. This product is intended for research use only and is not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

111745-19-8

Molecular Formula

C83H155N39O21S

Synonyms

hyaluronic acid ethyl ester

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Hyaluronic Acid Ethyl Ester

Direct Esterification Pathways for Hyaluronan with Ethanol

The direct esterification of hyaluronan (HA) involves the reaction of the carboxylic acid groups on the D-glucuronic acid residues with ethanol. This transformation is challenging due to the hydrophilic nature of HA and its insolubility in most organic solvents where esterification reactions are typically performed. researchgate.net Consequently, specific synthetic strategies have been developed to overcome these hurdles, primarily by modifying the HA precursor to render it soluble in appropriate reaction media.

The degree of esterification (DE)—the percentage of carboxyl groups converted to ethyl esters—is a critical parameter that dictates the final properties of the material, including its hydrophobicity, degradation rate, and mechanical strength. nih.govresearchgate.net Achieving a controlled DE is essential for tailoring the biomaterial for specific applications. Control is typically exerted by manipulating key reaction parameters:

Reactant Stoichiometry: The molar ratio of ethanol and the activating/coupling agents to the HA repeating units is a primary determinant of the DE. An excess of the esterifying agent can drive the reaction towards a higher DE.

Reaction Time and Temperature: Prolonged reaction times and elevated temperatures generally lead to a higher extent of esterification. However, harsh conditions must be avoided to prevent degradation of the polysaccharide backbone. For instance, certain esterification reactions are conducted at temperatures around 40°C for up to 48 hours. google.com

Catalyst Concentration: The amount of catalyst used directly influences the reaction kinetics. Fine-tuning the catalyst concentration allows for precise control over the rate and extent of esterification.

By carefully adjusting these conditions, it is possible to synthesize hyaluronic acid ethyl esters with a DE ranging from partial to nearly complete esterification, thereby enabling the production of materials with a wide spectrum of physicochemical characteristics. nih.gov

The selection of an appropriate solvent and catalyst system is paramount for successful esterification. The solvent must be capable of dissolving the HA precursor to ensure a homogeneous reaction environment, while the catalyst facilitates the formation of the ester bond.

Anhydrous polar aprotic solvents are commonly employed. Dimethyl sulfoxide (DMSO) is a frequently used solvent due to its ability to dissolve modified HA salts. nih.govgoogle.comgoogle.comresearchgate.net Other solvent mixtures, such as pyridine-ethanol, have also been reported for specific HA ester syntheses. google.com

The esterification is typically mediated by coupling agents or catalysts that activate the carboxylic acid group. Carbodiimides are a widely used class of catalysts.

EDC/DMAP System: The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst is a highly effective system for esterification in anhydrous DMSO. google.comresearchgate.net EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by ethanol.

DCC/DMAP System: Dicyclohexylcarbodiimide (DCC) can be used in a similar fashion to EDC, often in the presence of DMAP. google.com

EDC/HOBt System: To improve efficiency and minimize side reactions, particularly in solid-state synthesis, EDC is used in conjunction with Hydroxybenzotriazole (HOBt). nih.gov This system offers an alternative to reactions in organic media. nih.gov

Table 1. Common Solvent Systems and Catalytic Approaches for Hyaluronic Acid Esterification
Catalyst SystemSolventMechanism/Key Features
EDC / DMAPAnhydrous DMSOEDC activates carboxyl groups to form a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the alcohol. DMAP acts as a catalyst for the reaction. google.comresearchgate.net
DCC / DMAPVarious Organic SolventsSimilar mechanism to EDC, where DCC serves as the carbodiimide coupling agent. google.com
EDC / HOBtAqueous or Solid-StateHOBt reacts with the EDC-activated intermediate to form a more stable activated ester, reducing side reactions and improving yield. nih.gov

Native hyaluronic acid, which typically exists as sodium hyaluronate, is insoluble in the organic solvents required for esterification. researchgate.net Therefore, the first step in the synthesis is often the conversion of the sodium salt into a precursor that is soluble in solvents like DMSO.

Acid Form (HAp): The commercially available sodium hyaluronate can be converted into its protonated, acidic form (HAp) through ion exchange chromatography. nih.gov This form shows improved solubility in DMSO, allowing for subsequent functionalization reactions. nih.gov

Quaternary Ammonium Salts: A more common and effective approach is to convert HA into a quaternary ammonium salt. google.com Reacting sodium hyaluronate with a quaternary base, such as tetrabutylammonium (TBA) hydroxide, yields hyaluronic acid tetrabutylammonium salt (HA-TBA). google.comgoogle.comgoogle.com The bulky, hydrophobic TBA cation disrupts the intermolecular hydrogen bonding of the polymer chains, rendering the salt soluble in aprotic organic solvents like DMSO. google.comgoogle.com

Silylated HA Complexes: An alternative strategy involves the silylation of an HA-quaternary ammonium complex, such as the cetyltrimethylammonium (CTA) salt. The resulting silyl HA-CTA complex can be esterified without additional catalysts, as the trimethylsilyl groups are more easily replaced than the active hydrogens of the native hydroxyl groups. google.com

Table 2. Hyaluronan Precursors for Esterification in Organic Media
Precursor FormRationale for UseTypical Solvent
Protonated (Acid) FormImproves solubility over the sodium salt form. nih.govDMSO
Tetrabutylammonium (TBA) SaltThe bulky TBA cation disrupts hydrogen bonding, conferring high solubility in aprotic solvents. google.comgoogle.comgoogle.comAnhydrous DMSO
Silyl HA-CTA ComplexProvides a highly reactive intermediate for esterification that can proceed without an external catalyst. google.comXylenes or neat acid chlorides

Post-Esterification Functionalization of Hyaluronic Acid Ethyl Ester

Once this compound is synthesized, it can be further modified to create hydrogels with enhanced material properties suitable for various biomedical applications. Crosslinking is the most common post-esterification functionalization, which transforms the soluble polymer chains into a stable, three-dimensional network. This process improves mechanical strength, controls swelling behavior, and modulates the degradation rate of the resulting biomaterial. nih.gov

Crosslinking involves the formation of stable chemical bonds between the polymer chains of this compound. The choice of crosslinking agent and strategy depends on the desired final properties of the hydrogel. The reaction can target the remaining free carboxylic acid groups, the abundant hydroxyl groups, or the N-acetyl groups on the HA backbone.

Covalent crosslinking provides robust and stable hydrogels. Several classes of chemical agents are used to achieve this, each with a distinct reaction mechanism.

Carbodiimides: Water-soluble carbodiimides like EDC are frequently used to form amide or ester bonds between HA chains. In the context of a partially ethyl-esterified HA, EDC can activate the remaining free carboxyl groups. These activated groups can then react with hydroxyl groups on an adjacent polymer chain to form an ester crosslink, or with an added diamine or dihydrazide linker to form an amide crosslink. nih.govresearchgate.net

Divinyl Sulfone (DVS): DVS is a homobifunctional crosslinker that reacts with the hydroxyl groups of hyaluronic acid under basic conditions. nih.gov The mechanism is a Michael-type addition reaction, where the nucleophilic hydroxyl groups attack the vinyl groups of DVS, forming stable ether linkages between the polymer chains. nih.gov

Methacrylates: Hyaluronic acid can be functionalized with methacrylate groups by reacting its hydroxyl groups with agents like methacrylic anhydride (MA) or glycidyl methacrylate (GMA). researchgate.net This results in a methacrylated this compound. The pendant methacrylate groups can then undergo free-radical polymerization, typically initiated by UV light in the presence of a photoinitiator, to form a covalently crosslinked hydrogel network.

Hydrazides: Dihydrazides, such as adipic acid dihydrazide (ADH), are used as linkers to crosslink HA chains via their carboxyl groups. researchgate.netnih.gov The process is typically a two-step reaction mediated by EDC. First, one hydrazide group of ADH reacts with an EDC-activated carboxyl group on one HA chain to form a stable hydrazone bond. Then, the second hydrazide group of the same ADH molecule reacts with an activated carboxyl group on another HA chain, completing the crosslink. nih.gov

Table 3. Covalent Crosslinking Agents and Mechanisms for Hyaluronic Acid Derivatives
AgentFunctional Group TargetedMechanismResulting Linkage
Carbodiimides (e.g., EDC)Carboxyl (-COOH) and Hydroxyl (-OH)Activates carboxyl groups, which then react with nucleophiles (e.g., -OH) on another chain. nih.govresearchgate.netEster or Amide (if linker is used)
Divinyl Sulfone (DVS)Hydroxyl (-OH)Michael-type addition of hydroxyl groups to the vinyl groups of DVS. nih.govEther
Methacrylates (e.g., MA)Hydroxyl (-OH)Initial methacrylation of HA followed by free-radical polymerization of the methacrylate double bonds. researchgate.netCarbon-Carbon
Hydrazides (e.g., ADH) + EDCCarboxyl (-COOH)EDC-mediated coupling of carboxyl groups to the dihydrazide linker. researchgate.netnih.govAmide/Hydrazone

Grafting and Conjugation of Active Moieties to this compound Backbones

The functionalization of the this compound backbone with various active moieties can impart new biological or chemical properties to the polymer. This is typically achieved by targeting the reactive groups present on the hyaluronic acid molecule.

The introduction of aldehyde and amino groups onto the hyaluronic acid backbone provides reactive handles for the subsequent conjugation of a wide range of molecules.

Aldehyde-functionalized hyaluronic acid can be synthesized through the oxidation of the diol groups in the glucuronic acid unit using reagents like sodium periodate nih.govmdpi.comresearchgate.net. This process cleaves the C-C bond of the cis-diol, generating two aldehyde groups nih.gov. Alternatively, a free aldehyde group can be generated at the non-reducing end of hyaluronic acid through a multi-step process involving enzymatic degradation, ozonolysis, and reduction nih.gov. These aldehyde groups can then react with primary amines to form Schiff bases, which can be further stabilized by reduction to form a stable amine linkage, a process known as reductive amination nih.govresearchgate.netmasterorganicchemistry.com. Reductive amination is a versatile method for conjugating various amine-containing molecules to the hyaluronic acid backbone nih.gov.

Amino-functionalized hyaluronic acid can be synthesized by coupling diamine compounds, such as ethylenediamine, to the carboxylic acid groups of hyaluronic acid using carbodiimide chemistry, often with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) nih.govresearchgate.net. The resulting primary amine groups can then be used for further conjugation reactions.

The table below outlines the methods for amino and aldehyde functionalization of hyaluronic acid.

FunctionalizationReagents/MethodResulting Functional GroupSubsequent Reactions
AldehydeSodium Periodate OxidationDialdehydeSchiff base formation, Reductive amination. nih.govmdpi.comresearchgate.net
AldehydeEnzymatic degradation, Ozonolysis, ReductionSingle Aldehyde at non-reducing endReductive amination. nih.gov
AminoEDC/NHS or EDC/HOBt with a diamine (e.g., ethylenediamine)Primary AmineAmide bond formation with carboxylic acids. nih.govresearchgate.net

The introduction of thiol and catechol groups onto the this compound backbone can significantly enhance its mucoadhesive and crosslinking capabilities.

Thiol-modified hyaluronic acid (HA-SH) is commonly synthesized by conjugating thiol-containing molecules, such as cysteine ethyl ester or cystamine, to the carboxylic acid groups of hyaluronic acid. This is typically achieved through carbodiimide-mediated coupling using EDC and NHS nih.govnih.gov. The resulting thiol groups can undergo various reactions, including oxidation to form disulfide bonds, which can be used for in situ hydrogel formation nih.gov. Thiolated hyaluronic acid has been shown to have significantly increased mucoadhesive properties compared to the unmodified polymer nih.govmdpi.com.

Catechol conjugation is another strategy to improve the adhesive properties of hyaluronic acid, inspired by the adhesive proteins of marine mussels. Dopamine, which contains a catechol group and a primary amine, is a common reagent for this modification. The primary amine of dopamine is coupled to the carboxylic acid groups of hyaluronic acid via carbodiimide chemistry (EDC/NHS) to form a stable amide bond mdpi.comnih.govgoogle.comrsc.org. The reaction is typically carried out at a pH between 4 and 6 to prevent the oxidation of the catechol groups mdpi.com. Catechol-functionalized hyaluronic acid can undergo oxidative crosslinking in the presence of an oxidizing agent like sodium periodate, leading to rapid hydrogel formation mdpi.com. These catechol moieties can also interact with tissues through various mechanisms, including covalent bonding and hydrogen bonding, leading to strong adhesion researchgate.net.

The following table summarizes the derivatization of hyaluronic acid with thiol and catechol groups.

DerivatizationReagent(s)Coupling ChemistryKey Properties of Derivative
ThiolCysteine ethyl ester, CystamineEDC/NHSEnhanced mucoadhesion, ability to form disulfide crosslinks. nih.govnih.govmdpi.com
CatecholDopamineEDC/NHSStrong adhesive properties, ability to undergo oxidative crosslinking. mdpi.comresearchgate.netnih.govgoogle.comrsc.org

Control of Molecular Weight and Polymer Architecture in Synthesis

The molecular weight and architecture of this compound are critical parameters that influence its physicochemical properties, such as viscosity and mechanical strength, as well as its biological activity.

The molecular weight of the final hyaluronic acid derivative is heavily influenced by the molecular weight of the starting hyaluronic acid material. Hyaluronic acid is commercially available in a range of molecular weights, from low (e.g., 40 kDa) to high (e.g., 2 MDa) mdpi.commdpi.com. The selection of the initial molecular weight is a primary method for controlling the molecular weight of the resulting ethyl ester derivative.

However, the synthetic methodologies used for derivatization can also impact the molecular weight. For instance, the use of carbodiimide coupling reagents like EDC in aqueous solutions can lead to some degradation of the hyaluronic acid backbone, resulting in a lower molecular weight product than the starting material mdpi.com. Reaction conditions such as temperature and pH can also influence the extent of degradation. A method for controlling the molecular weight of hyaluronic acid has been described that uses activated charcoal as a reaction mediator, where the concentration, reaction time, and temperature can be adjusted to achieve a desired average molecular weight google.com.

The architecture of hyaluronic acid is naturally linear. However, the introduction of crosslinks, as described in the hydrogel formation sections, transforms this linear polymer into a three-dimensional network. The density of these crosslinks, which can be controlled by the degree of functionalization and the concentration of the crosslinking agent, dictates the architecture of the resulting hydrogel network and its properties nih.gov. Furthermore, by grafting other polymers onto the this compound backbone, more complex architectures, such as branched or comb-like structures, can be created. The properties of these more complex architectures can be further modulated by the molecular weight of the grafted polymer chains nih.gov. For example, grafting a synthetic polymer to hyaluronic acid prior to a methacrylation reaction can further modulate the properties of the resulting hydrogel network nih.gov.

The table below highlights factors influencing the molecular weight and architecture of hyaluronic acid derivatives.

ParameterControlling FactorsImpact on Properties
Molecular WeightMolecular weight of starting HA; Reaction conditions (e.g., use of EDC, temperature, pH); Use of molecular weight control agents (e.g., activated charcoal). mdpi.commdpi.commdpi.comgoogle.comInfluences viscosity, mechanical strength, and biological activity. mdpi.com
Polymer ArchitectureCrosslinking density; Grafting of other polymers. nih.govDetermines whether the polymer is linear or a 3D network; affects mechanical properties, swelling, and release kinetics. nih.gov

Advanced Analytical and Spectroscopic Characterization of Hyaluronic Acid Ethyl Ester

Molecular Weight and Polydisperse Determination

Determining the molecular weight (MW) and polydispersity index (PDI) is critical, as these parameters significantly influence the material's mechanical and biological properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), coupled with a Multi-Angle Laser Light Scattering (MALLS) detector is the definitive method for obtaining the absolute molecular weight distribution of polymers like hyaluronic acid and its esters, without relying on column calibration with standards of a different chemical nature. agilent.comchromatographyonline.com

The GPC system separates molecules based on their hydrodynamic volume in solution. As the sample elutes from the column, it passes through the MALLS detector, which measures the intensity of light scattered by the molecules at multiple angles. Simultaneously, a concentration detector, typically a refractive index (RI) detector, measures the concentration of the polymer in each fraction. agilent.com

The fundamental principle of MALLS is based on the relationship between the intensity of scattered light, the molar mass, and the concentration of the polymer. The data from the MALLS and RI detectors are combined to calculate the absolute weight-average molecular weight (Mw) and number-average molecular weight (Mn) at every point across the elution peak. The PDI, a measure of the breadth of the molecular weight distribution, is then calculated as the ratio of Mw/Mn. nih.gov For many HA fractions, a PDI of less than 1.23 can be achieved through fractionation. nih.gov

Key experimental parameters for the GPC-MALLS analysis of hyaluronic acid derivatives include the mobile phase, column type, and flow rate. A common mobile phase is phosphate-buffered saline (PBS) to maintain the polymer's structure and prevent interactions with the column stationary phase. agilent.com A refractive index increment (dn/dc) value, which is specific to the polymer-solvent system, is required for accurate molecular weight calculation; for hyaluronic acid in PBS, a value of approximately 0.165 mL/g is often used. chromatographyonline.com Esterification may slightly alter this value, and it should be determined experimentally for precise measurements.

Table 1: Representative GPC-MALLS Data for a Hyaluronic Acid Derivative

This table illustrates typical data obtained from a GPC-MALLS analysis. Actual values for a specific hyaluronic acid ethyl ester sample would depend on the manufacturing process.

ParameterValueDescription
Weight-Average Molecular Weight (Mw) 850 kDaThe average molecular weight calculated with a bias toward heavier molecules in the sample.
Number-Average Molecular Weight (Mn) 690 kDaThe average molecular weight calculated by counting all molecules equally.
Polydispersity Index (PDI) 1.23A measure of the distribution of molecular weights (Mw/Mn). A value of 1.0 indicates a monodisperse sample.

Structural Elucidation and Degree of Esterification Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of the esterified polymer and quantifying the extent of modification.

NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide crucial information for confirming the esterification and determining the degree of substitution.

In the ¹H NMR spectrum of this compound, new signals corresponding to the protons of the ethyl group appear. These typically include a triplet around 1.2 ppm (from the methyl, -CH₃, protons) and a quartet around 4.1 ppm (from the methylene, -OCH₂-, protons). The characteristic signals of the HA backbone, such as the N-acetyl methyl protons around 2.0 ppm and the anomeric protons between 4.4 and 4.6 ppm, are also present. sciforschenonline.orgresearchgate.net

The degree of esterification (DE) can be quantified by comparing the integral of the ethyl group's methylene signal to the integral of a well-resolved signal from the HA backbone, such as the N-acetyl methyl signal. sciforschenonline.org

¹³C NMR spectroscopy further confirms the modification. The introduction of the ethyl ester group results in new peaks corresponding to the ethyl carbons: one at approximately 14 ppm (methyl carbon) and another around 61 ppm (methylene carbon). nih.gov Concurrently, the chemical shift of the carboxyl carbon (C-6 of the glucuronic acid unit) shifts, providing direct evidence of the ester bond formation. nih.gov Studies have shown that esterification can also lead to changes in the chemical shifts of other backbone carbons, suggesting conformational adjustments in the polymer chain due to the modification and altered hydrogen-bonding patterns. nih.gov

FT-IR spectroscopy is a rapid and effective method for confirming the successful esterification of hyaluronic acid. The analysis relies on the identification of characteristic vibrational bands associated with specific functional groups.

The most significant change in the FT-IR spectrum upon conversion of the carboxylic acid to an ethyl ester is the appearance of a new, strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration. This peak typically appears in the range of 1730-1755 cm⁻¹. nih.govresearchgate.net The exact position can vary slightly depending on the local chemical environment.

Simultaneously, the characteristic absorption bands of the carboxylate anion (-COO⁻), which are prominent in the spectrum of sodium hyaluronate (typically a broad peak around 1610 cm⁻¹ and a weaker one near 1410 cm⁻¹), will decrease in intensity proportional to the degree of esterification. Other characteristic peaks of the HA backbone, such as the broad O-H and N-H stretching band (around 3300-3500 cm⁻¹) and the amide I band (around 1650 cm⁻¹), remain. sciforschenonline.orgresearchgate.net

Table 2: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350 (Broad)O-H and N-H StretchingHydroxyl & AmideCharacteristic of the polysaccharide backbone.
~2900C-H StretchingAliphatic CH, CH₂Present in the backbone and the ethyl group.
~1740C=O StretchingEster CarbonylKey indicator of successful esterification.
~1650C=O StretchingAmide IFrom the N-acetyl group of the backbone.
~1040C-O StretchingEther and AlcoholPart of the polysaccharide ring structure.

Mass spectrometry (MS) is typically used to analyze fragments of the this compound polymer rather than the intact macromolecule, which is often too large and heterogeneous for direct analysis. sciforschenonline.org Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are employed after the polymer has been enzymatically digested into smaller oligosaccharides. researchgate.netnih.gov

The process involves treating the this compound with an enzyme such as hyaluronidase (B3051955), which cleaves the polymer chain at specific glycosidic linkages, producing a mixture of smaller, more manageable fragments. researchgate.net These fragments are then analyzed by MS. The presence of the ethyl ester group on the glucuronic acid residues will result in a predictable mass increase for each esterified disaccharide unit compared to an unmodified unit. By analyzing the mass-to-charge (m/z) ratios of the resulting fragments, one can confirm the presence of the ethyl ester modification and potentially gain information about its distribution along the polymer chain. Tandem MS (MS/MS) can be used to further fragment the oligosaccharides, providing more detailed structural information about the location of the modification. researchgate.net

Rheological and Viscoelastic Property Assessment of Formulations

The rheological properties of this compound formulations, particularly hydrogels, are paramount to their function, dictating their behavior as injectable materials, their stability, and their mechanical performance post-administration. theanalyticalscientist.com Rheology is the study of the flow and deformation of materials under applied stress. biointerfaceresearch.com

Oscillatory rheometry is the primary method used to characterize the viscoelastic properties of these formulations. In these tests, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of two key parameters:

Storage Modulus (G'): Also known as the elastic modulus, G' represents the elastic (solid-like) component of the material. It measures the energy stored and recovered per cycle of oscillation and corresponds to the gel's stiffness and ability to resist deformation. rsdjournal.org

Loss Modulus (G''): Also known as the viscous modulus, G'' represents the viscous (liquid-like) component. It measures the energy dissipated as heat per cycle and relates to the material's ability to flow. rsdjournal.org

For a material to be considered a true gel, G' must be greater than G'' in the linear viscoelastic region, indicating that its solid-like properties dominate. netzsch.com The magnitude of G' is often used to classify the "strength" or "firmness" of a hydrogel, with higher G' values indicating a stiffer gel capable of providing more significant volume and support. theanalyticalscientist.comrsdjournal.org These properties are highly dependent on the polymer concentration, molecular weight, and the degree of esterification and/or cross-linking. mdpi.com Esterification can alter the intermolecular and intramolecular hydrogen bonding, affecting chain entanglement and, consequently, the viscoelastic profile.

Table 3: Representative Rheological Data for a Hyaluronic Acid Ester-Based Hydrogel

This table presents typical data from an oscillatory frequency sweep test at a constant strain. Values are illustrative of a viscoelastic gel formulation.

ParameterValue (at 1 Hz)Description
Storage Modulus (G') 450 PaRepresents the elastic (solid-like) behavior of the gel. A higher value indicates greater stiffness.
Loss Modulus (G'') 85 PaRepresents the viscous (liquid-like) behavior.
Tan Delta (G''/G') 0.19The ratio of loss to storage modulus. A value < 1 indicates a predominantly elastic, gel-like material.
Complex Viscosity (η)*72 Pa·sA measure of the material's total resistance to flow under oscillatory shear.

Morphological and Microstructural Analysis

The morphology and microstructure of this compound are critical characteristics that influence its physical properties and performance in various applications. High-resolution microscopy techniques are employed to visualize the surface topography and internal structure of the polymer.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high resolution. nih.gov While specific studies focusing solely on the ethyl ester of hyaluronic acid are limited, extensive research on hyaluronic acid (HA) and its cross-linked derivatives provides insight into the expected microstructural features.

Generally, SEM analysis of HA-based materials, such as hydrogels, reveals a highly porous, interconnected network structure. nih.govlongdom.org This morphology is often described as a fibrous or "spider web"-like matrix. longdom.org The appearance can vary depending on the sample preparation method, such as lyophilization (freeze-drying), which can reveal a porous internal structure. researchgate.net The degree of esterification and cross-linking can significantly influence these structural properties. For instance, increased cross-linking in HA hydrogels has been shown to result in a more compact microstructure with smaller pore sizes. plos.org The pore sizes within these networks can range from the sub-micron to the multi-micron scale. longdom.org It is expected that this compound, when prepared in a solid or hydrogel form, would exhibit a similar porous and fibrous network, with the specific pore size and fiber thickness being dependent on the degree of ethyl esterification and processing conditions.

Key Findings from SEM Analysis of HA Derivatives:

Porous Network: HA-based materials typically exhibit a highly porous microstructure. longdom.orgresearchgate.net

Fibrous Nature: The solid matrix is composed of interconnected fibers. longdom.org

Influence of Modification: Chemical modifications, such as cross-linking, can alter the pore size and compactness of the structure. plos.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. azooptics.com It is uniquely suited for characterizing the surface of polymer films and biomaterials without requiring extensive sample preparation. youtube.com AFM can be operated in different modes to measure not only topography but also nanomechanical properties like stiffness and adhesion. spectraresearch.comnih.gov

When applied to hyaluronic acid, AFM studies have revealed the supermolecular organization of HA chains. High-molecular-mass HA has been observed to form networks of molecules running parallel to each other, creating flat sheets and tubular structures. nih.gov This indicates the presence of lateral aggregation forces between the polymer chains. nih.gov

For this compound, AFM is utilized to characterize the surface topography and roughness of films or coatings. This analysis is critical for understanding how the material will interact with biological surfaces. The technique can quantify surface irregularities and provide detailed measurements of feature dimensions on the nanoscale. azooptics.com Phase imaging, an AFM mode, can also be used to differentiate regions with varying material properties, such as hardness or adhesion, providing contrast between different components in a polymer blend. youtube.com

Table 1: AFM-Based Characterization of this compound Surfaces

Parameter MeasuredDescriptionRelevance
Topography Provides a 3D visualization of the surface, showing features like pores, fibers, and aggregates. azooptics.comReveals the nanoscale surface structure and organization of the polymer chains.
Surface Roughness Quantifies the vertical deviations of the surface from its ideal form. researchgate.netInfluences properties such as wettability, friction, and cellular interaction.
Nanomechanical Properties Measures local stiffness, adhesion, and elastic modulus using techniques like force spectroscopy. spectraresearch.combruker.comProvides insight into the material's mechanical behavior at the molecular level.

Thermal Analysis for Hydration and Stability

Thermal analysis techniques are essential for investigating the physical and chemical properties of materials as a function of temperature. For a hygroscopic polymer like this compound, these methods provide crucial data on its interactions with water, which affects its stability and physical state.

Differential Scanning Calorimetry (DSC) for Water Interactions

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to study the hydration of polymers by measuring the heat flow associated with thermal transitions. mdpi.com DSC can distinguish between different states of water within a hydrated polymer matrix, which are broadly classified into three types. researchgate.nettainstruments.com

Type I (Free Water): This water behaves like bulk water and freezes at or near 0°C. researchgate.net

Type II (Freezable Bound Water): This water is weakly bound to the polymer and has a freezing point below 0°C. researchgate.netresearchgate.net

Type III (Non-Freezing Bound Water): This water is strongly bound to the polymer through hydrogen bonds and does not freeze, even at very low temperatures. researchgate.netresearchgate.net

In studies on hyaluronic acid and its esters, including ethyl and benzyl (B1604629) esters, DSC has been used to quantify these different types of water. researchgate.net Research has shown that a significant amount of water, between 9 and 21 moles per polymer repeat unit, is strongly bound (Type III). researchgate.net The exact amount depends on the type of ester and the degree of esterification. researchgate.net Unlike sodium hyaluronate, where the melting onset temperature of water deviates from that of pure water, this deviation was not observed for its esters, indicating a difference in how the esterified polymer interacts with weakly bound water. researchgate.net

Table 2: Types of Water in Hydrated Hyaluronic Acid Esters as Determined by DSC

Water TypeDescriptionFreezing Behavior
Type I Free, bulk waterFreezes at approximately 0°C researchgate.net
Type II Weakly bound to the polymerFreezes at temperatures below 0°C researchgate.net
Type III Strongly bound to the polymerDoes not exhibit a freezing transition researchgate.net

The DSC thermogram for a hydrated sample is typically obtained by scanning from sub-zero temperatures (e.g., -50°C) to above the melting point of water (e.g., 20°C). researchgate.net The amount of non-freezing water can be determined by measuring the melting enthalpy of the freezable water and extrapolating to zero enthalpy. researchgate.net

Chromatographic Methods for Purity and Degradation Product Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. For polymeric materials like this compound, these methods are vital for assessing purity, determining molecular weight distribution, and analyzing degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of hyaluronic acid and its derivatives. dergipark.org.trresearchgate.net Depending on the analytical goal, different HPLC modes can be employed.

For purity analysis and quantification of the intact polymer, Size-Exclusion Chromatography (SEC) is often the method of choice. dergipark.org.tr SEC separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight and the detection of polymeric impurities.

For the analysis of degradation products or to assess the purity of the esterified compound against its starting materials, Reversed-Phase HPLC (RP-HPLC) is commonly used. researchgate.net For instance, a C18 column can be used to separate HA-related compounds. researchgate.net The detection of hyaluronic acid and its derivatives can be challenging due to the lack of a strong chromophore. Therefore, detection is often performed at low UV wavelengths (around 200-210 nm) or by using more advanced detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS). sielc.comekb.eg

Enzymatic digestion of this compound followed by HPLC analysis of the resulting oligosaccharides is a common strategy to characterize the polymer and identify its structural components. sci-hub.se This approach can confirm the identity of the polysaccharide backbone and is used in stability studies to quantify degradation.

Table 3: Representative HPLC Conditions for the Analysis of Hyaluronic Acid Derivatives

ParameterDescriptionExample Conditions
Mode Size-Exclusion Chromatography (SEC) or Reversed-Phase (RP)SEC for molecular weight; RP-HPLC for purity and small molecules. researchgate.netdergipark.org.tr
Column Stationary phase used for separation.SEC: Polymer-based columns (e.g., PolySep-GFC). dergipark.org.tr RP: C18 or C8 columns. researchgate.netekb.eg
Mobile Phase Solvent that carries the sample through the column.Aqueous buffers (e.g., phosphate or sodium sulfate solutions), often with an organic modifier like acetonitrile. researchgate.netresearchgate.netekb.eg
Flow Rate The speed at which the mobile phase is pumped.Typically 0.5 - 1.2 mL/min. dergipark.org.trekb.eg
Detector Device used to detect the analyte as it elutes.UV (at low wavelength, e.g., 198-205 nm), RI, ELSD, or MS. researchgate.netekb.eg

Biological Interactions and Degradation Pathways of Hyaluronic Acid Ethyl Ester in Model Systems

In Vitro Cellular Responses and Biocompatibility Assessment

The biocompatibility of hyaluronic acid ethyl ester has been evaluated through a series of in vitro studies focusing on cellular adhesion, proliferation, and viability on scaffolds and films derived from this compound.

In vitro studies utilizing fibroblast cultures have demonstrated that this compound is a biocompatible material. When introduced into the culture medium, either in powdered form or as thin membranes, the polymer is inert and allows for the normal growth of fibroblast cells. labpublishers.com However, the surface of this compound films does not promote strong cell adhesion and spreading. Fibroblasts cultured directly on these biomembranes tend not to flatten out but instead form isolated clusters of rounded cells. labpublishers.com This behavior is attributed to the material's surface properties. Despite the poor adhesion, cytotoxicity studies have indicated that this lack of spreading is not associated with cell death or any negative impact on cellular functions. mdpi.com

The challenge of limited cell adhesion on this compound surfaces can be addressed by modifying the biomaterial with adhesive proteins. The stratification of the biomembranes with human fibronectin, placental collagen (type I-IV), or fibrin (B1330869) renders the film suitable for fibroblast spreading and subsequent growth. labpublishers.com This indicates that while the ethyl ester of hyaluronic acid is inherently biocompatible in terms of not being toxic to cells, its application as a scaffold for cell growth may necessitate surface modifications to enhance cell-material interactions.

ParameterObservation on this compound SurfacesReference
Cell Growth (in presence of polymer)Normal labpublishers.com
Cell Adhesion and SpreadingPoor; cells tend not to spread labpublishers.commdpi.com
Cell MorphologyRounded, forming isolated clusters labpublishers.commdpi.com
CytotoxicityNo evidence of cytotoxicity mdpi.com
Effect of Protein Coating (e.g., Fibronectin, Collagen)Enhances cell spreading and growth labpublishers.com

There is a notable absence of specific in vitro studies investigating the modulatory effects of this compound on the differentiation of stem cells. While the broader family of hyaluronic acid-based biomaterials has been extensively studied for its role in directing stem cell fate, research specifically elucidating the impact of the ethyl ester derivative on stem cell differentiation pathways has not been identified. mdpi.comnih.gov

While direct in vitro studies on the immunomodulatory effects of this compound are limited, in vivo implantation studies provide some insights into its interaction with inflammatory cells. Films made from the 100% ethyl ester of hyaluronic acid (HYAFF-7) have been observed to elicit a more pronounced early inflammatory response compared to the benzyl (B1604629) ester derivative. Specifically, a higher number of neutrophils were found near the surface of the HYAFF-7 implant during the first two weeks of implantation in a rat model.

Further supporting a potential interaction with immune cells, in vitro observations have shown that human neutrophils exhibit a change in behavior when placed on a surface of this compound. The neutrophils transition to a polarized and motile state, which suggests that the material may have the potential to induce neutrophil chemokinesis. mdpi.com This indicates that the ethyl ester derivative is not immunologically inert and may play a role in modulating early inflammatory events.

Enzymatic and Hydrolytic Degradation Mechanisms

The degradation of hyaluronic acid derivatives is a key factor in their in vivo longevity and performance. The susceptibility of these materials to enzymatic and hydrolytic breakdown determines their resorption rate and biological activity over time.

The enzymatic degradation of hyaluronic acid is primarily mediated by hyaluronidases, which cleave the glycosidic bonds of the polymer. However, the chemical modification of hyaluronic acid through esterification can significantly alter its susceptibility to these enzymes. In the case of fully esterified hyaluronic acid, including the ethyl ester, the material demonstrates a high resistance to hyaluronidase-mediated depolymerization.

Preliminary experimental results have shown that the molecular weight of fully esterified hyaluronic acid, including both ethyl and benzyl esters, does not decrease even after being treated with hyaluronidase (B3051955) for extended periods of 7 and 14 days. This is in stark contrast to partially esterified hyaluronic acid, which is rapidly degraded by the enzyme within minutes. The proposed mechanism for this resistance is the blockage of the carboxylic groups in the β-glucuronic acid unit of the polymer through esterification. These carboxylic groups are believed to be the activation center for hyaluronidase, and their complete blockage restricts the enzyme's ability to cleave the β(1→4) glycosidic bonds.

Esterase and Hydrolytic Cleavage of Ester Bonds

The degradation of this compound is a multi-step process involving the cleavage of both the ester bonds and the glycosidic linkages of the hyaluronic acid (HA) backbone. The primary mechanism for the breakdown of the ethyl ester modification is hydrolysis, a chemical reaction in which water molecules break the ester linkages. This process can be significantly accelerated by the presence of esterase enzymes in the body, which catalyze the cleavage. mdpi.comresearchgate.net

Influence of Degree of Esterification and Crosslinking on Degradation Kinetics

The rate at which this compound degrades is critically influenced by two key structural modifications: the degree of esterification and the extent of crosslinking.

Degree of Esterification: The degree of esterification refers to the percentage of carboxylic acid groups on the glucuronic acid units of the HA backbone that have been converted into ethyl esters. This modification has a profound impact on the material's susceptibility to enzymatic degradation by hyaluronidase. Studies have shown that fully esterified hyaluronic acid, where all available carboxylic groups are blocked, exhibits significant resistance to degradation by hyaluronidase. nih.gov In contrast, partially esterified HA is degraded much more rapidly. nih.gov This resistance is attributed to the fact that the carboxylic groups are essential for the enzyme's recognition and binding to the HA chain. nih.gov By blocking these groups, esterification effectively shields the polymer from enzymatic attack. Consequently, the degradation time can be modulated from weeks to months depending on the degree of esterification. mdpi.com

Crosslinking: Crosslinking involves creating covalent bonds between the HA polymer chains to form a three-dimensional hydrogel network. This process significantly enhances the mechanical properties and stability of the material. researchgate.netnih.gov An increase in crosslinking density generally leads to a slower degradation rate. researchgate.net The denser network structure physically hinders the penetration of water molecules and enzymes like hyaluronidase, limiting their access to the cleavable bonds within the hydrogel matrix. researchgate.netnih.gov This controlled degradation is a desirable property for biomedical applications where a sustained presence of the material is required.

Table 1: Influence of Structural Modifications on Degradation Rate of this compound
Structural ModificationEffect on Degradation RatePrimary Mechanism
High Degree of Esterification DecreasedMasks carboxylic acid groups, preventing recognition and cleavage by hyaluronidase. nih.gov
Low Degree of Esterification IncreasedExposes carboxylic acid groups, allowing for rapid enzymatic degradation by hyaluronidase. nih.gov
High Crosslinking Density DecreasedCreates a denser polymer network, physically impeding access for enzymes and water. researchgate.net
Low Crosslinking Density IncreasedResults in a looser network, allowing for easier penetration by degradative agents.

In Vivo Biocompatibility and Biodegradation in Animal Models (excluding human clinical outcomes)

The in vivo behavior of this compound has been evaluated in various animal models to assess its biocompatibility and degradation profile following implantation.

Tissue Integration and Resorption Dynamics

Upon implantation in animal models, this compound-based materials generally demonstrate good tissue integration. nih.govoaepublish.com The material tends to distribute within the dermal or subcutaneous tissues, interacting with the surrounding extracellular matrix fibers. nih.gov The physical properties of the hydrogel, such as its viscosity and cohesivity, play a significant role in how it settles and integrates within the host tissue. oaepublish.com

The resorption of the material is directly linked to its biodegradation. As the ester and glycosidic bonds are gradually cleaved, the hydrogel network breaks down and the material is slowly resorbed by the host. researchgate.netmdpi.com The dynamics of this resorption are tunable based on the degree of esterification and crosslinking, with some formulations designed to be stable for over three months in murine models. mdpi.comnih.gov Studies tracking the material over time show a progressive decrease in implant volume, corresponding with the ongoing biodegradation process. nih.govmdpi.com

Inflammatory Response and Host Tissue Interaction

The implantation of this compound, like any foreign material, elicits an inflammatory response in animal models. nih.govsemanticscholar.org This response is typically characterized by an initial, transient acute inflammation involving neutrophils, followed by a chronic inflammatory phase dominated by macrophages and lymphocytes. researchgate.net In some animal studies involving chemically-modified HA, intense macrophage-mediated phagocytosis of the implant material has been observed. researchgate.net

Over time, a fibrous capsule may form around the implant as part of the normal foreign body reaction. The intensity and duration of the inflammatory response can be influenced by the physicochemical properties of the specific formulation, including its purity, crosslinking, and degradation products. nih.govkoreascience.kr Studies in mini pigs have shown that local inflammatory responses can differ depending on the specific properties of the HA-based product and the depth of injection. nih.govsemanticscholar.org

Table 2: Typical Histological Findings in Animal Models Following Implantation of HA Derivatives
Time PointObserved Host Tissue Interaction
Early (1-2 weeks) Presence of neutrophils and macrophages at the implant-tissue interface, indicative of an acute inflammatory response. researchgate.net
Intermediate (4-8 weeks) Predominance of macrophages and lymphocytes, with evidence of phagocytosis of the material. Beginning of fibrous capsule formation. researchgate.net
Long-Term (>12 weeks) Well-formed, but generally thin, fibrous capsule surrounding the diminishing implant. Reduced inflammatory cell infiltrate as the material is resorbed. nih.gov

Long-Term Biodegradation Profiles

Long-term studies in animal models confirm that this compound is a biodegradable material. mdpi.comresearchgate.net The degradation process occurs over a period of weeks to months, depending on the specific formulation. mdpi.com The ester bonds are hydrolyzed, and the HA backbone is broken down by hyaluronidases into smaller oligosaccharides and eventually into its constituent monosaccharides, N-acetyl-D-glucosamine and D-glucuronic acid. nih.gov These end products are non-toxic and can be incorporated into the body's metabolic pathways. mdpi.com

Non-invasive imaging techniques have been used in animal models to monitor the degradation profiles of HA-based hydrogels over several months, confirming a gradual reduction in material volume over time. nih.gov Histological analysis at later time points shows the progressive replacement of the implant material with host connective tissue, indicating successful integration and resorption without long-term adverse tissue reactions in these models. nih.gov

Research Applications of Hyaluronic Acid Ethyl Ester in Advanced Biomaterials and Drug Delivery

Hyaluronic acid ethyl ester as a Scaffold Material in Tissue Engineering

Due to its enhanced stability and processability, this compound is extensively utilized as a scaffold material in tissue engineering. mdpi.com These scaffolds provide a three-dimensional framework that mimics the natural ECM, supporting cell adhesion, proliferation, and differentiation to promote the regeneration of damaged tissues. nih.govresearchgate.net The esterified derivatives of HA can be processed into a variety of physical forms, making them versatile for different tissue engineering strategies. mdpi.com

Design and Fabrication of Hydrogels, Membranes, and Porous Scaffolds

Hyaluronic acid esters can be fabricated into diverse structures, including hydrogels, membranes, and porous sponges, to suit specific tissue engineering needs. mdpi.comnih.gov

Hydrogels: These are three-dimensional, water-swollen polymer networks. researchgate.net HA-based hydrogels can be formed through various crosslinking methods, including chemical modifications that create covalent bonds. nih.govnih.gov For instance, HA can be derivatized and then crosslinked to form a hydrogel film. nih.gov These hydrogels possess a porous microstructure when hydrated, which is essential for nutrient transport and cell integration. nih.gov The degree of hydration and porosity can be controlled by the specific alcohol used for esterification and the crosslinking method. researchgate.net

Membranes and Films: Thin films and membranes can be created from HA esters using techniques like solvent casting. nih.govresearchgate.net After fabrication, these films can be crosslinked to improve their mechanical stability. nih.gov Such membranes have been used as substrates for culturing cells like human keratinocytes for skin grafting applications. jst.go.jp The transport properties of these films, crucial for their function in both tissue engineering and drug delivery, are influenced by their hydration level and the nature of the ester group. researchgate.net

Table 1: Fabrication and Properties of Hyaluronic Acid Ester-Based Scaffolds This table is interactive and can be sorted by clicking on the column headers.

Scaffold Type Fabrication Method Key Properties Relevant Applications
Hydrogel Chemical Crosslinking Porous microstructure when hydrated, high water content, tunable mechanical properties. Cell encapsulation, injectable scaffolds for tissue repair.
Membrane/Film Solvent Casting Thin, flexible, semi-permeable. Wound dressings, substrates for cell culture and grafting.
Porous Sponge Freeze-Drying (Lyophilization) High porosity, interconnected pore network, large surface area. Scaffolds for bone, cartilage, and soft tissue regeneration.

| Non-woven Fabric | Fiber Processing | Fibrous structure mimicking natural ECM. | Cartilage tissue engineering. |

Applications in Specific Tissue Regeneration Models (e.g., Cartilage, Bone, Skin in animal models/in vitro)

Scaffolds derived from hyaluronic acid esters have shown significant promise in preclinical models for the regeneration of various tissues.

Cartilage Regeneration: HA is a natural and abundant component of healthy cartilage, making its derivatives highly suitable for cartilage repair. ssu.ac.ir In an experimental study using rabbits, diced cartilage grafts wrapped in an esterified hyaluronic acid membrane (HYAFF®) showed promoted cartilage integrity and survival compared to unwrapped grafts or those wrapped in other materials. nih.gov In vitro studies have demonstrated that HA-based hydrogels support and enhance chondrogenesis (cartilage formation) from mesenchymal stem cells. core.ac.uk Scaffolds made from non-woven meshes of a benzyl (B1604629) ester of HA have been successfully used for cartilage tissue engineering. jst.go.jp

Bone Regeneration: HA plays a role in bone remodeling and can promote osteogenesis. nih.govmdpi.com Esterified HA has been investigated as a favorable material for bone tissue regeneration. nih.gov In animal models, such as rat calvarial defects, HA-based biomaterials have been used as carriers for growth factors, leading to increased bone formation. frontiersin.orgnih.gov While some studies show promising results, others indicate that the effectiveness can depend on the specific formulation and animal model used. nih.gov

Skin Regeneration: Membranes composed of HA benzyl esters have been used as a culture substrate for human keratinocytes to create skin substitutes suitable for grafting. jst.go.jp These biomaterials provide a supportive environment for the growth and stratification of epidermal cells. mdpi.com In vitro studies also show that HA can reduce the pro-inflammatory response in skin cells, suggesting its utility in wound healing applications. nih.gov The addition of HA to fibroblast cultures has been shown to increase cell proliferation and collagen synthesis, key processes in skin repair. foliamedica.bg

Table 2: Research Findings in Tissue Regeneration Models Using HA Esters This table is interactive and can be sorted by clicking on the column headers.

Tissue Model Scaffold Type Animal Model / In Vitro Key Findings
Cartilage Esterified HA Membrane Rabbit Promoted cartilage integrity and survival of grafts. nih.gov
Cartilage HA-based Hydrogel In Vitro (Mesenchymal Stem Cells) Supported and enhanced chondrogenesis. core.ac.uk
Bone Esterified HA Fibers Rat (Calvarial Defects) Used as a carrier to increase bone regeneration. nih.gov
Skin HA Benzyl Ester Membrane In Vitro (Human Keratinocytes) Acted as a suitable substrate for creating skin grafts. jst.go.jp

| Skin | Hyaluronic Acid | In Vitro (Human & Mouse Skin Cells) | Reduced pro-inflammatory cytokine release. nih.gov |

Integration with Growth Factors and Cells for Engineered Constructs

To create functional, engineered tissues, acellular scaffolds are often seeded with cells and/or loaded with bioactive molecules like growth factors. jst.go.jp Hyaluronic acid ester scaffolds are well-suited for this purpose. Their porous structure allows for efficient cell seeding and retention. researchgate.net Furthermore, HA itself can interact with cell surface receptors like CD44, influencing cell behavior and promoting tissue formation. nih.govknieschmerzen-wien.at Growth factors, such as Bone Morphogenetic Protein-2 (BMP-2), have been combined with HA-based materials to enhance healing in bone defect models. frontiersin.orgnih.gov The scaffold acts as a delivery vehicle, localizing the growth factors at the site of injury and releasing them in a controlled manner to stimulate cell differentiation and tissue growth.

This compound in Controlled Release Systems

The same properties that make this compound a valuable scaffolding material also make it an excellent candidate for controlled drug delivery systems. nih.govmdpi.com By modifying HA through esterification, its degradation rate can be slowed, allowing for the sustained release of encapsulated therapeutic agents. nih.govresearchgate.net These systems can be formulated as microparticles, nanoparticles, or films, designed to protect the drug and release it over an extended period. mdpi.comresearchgate.net

Design of Microparticles, Nanoparticles, and Films for Sustained Release

Derivatives of hyaluronic acid, including its esters, can be processed into various formulations for controlled drug release. koreascience.kr

Microparticles and Nanoparticles: Microspheres and nanospheres can be fabricated from HA esters to encapsulate drugs. mdpi.comnih.gov These particles can be designed for targeted delivery, as HA is a natural ligand for the CD44 receptor, which is often overexpressed on cancer cells. mdpi.comresearchgate.net This targeting ability allows for the selective delivery of chemotherapy drugs to tumor sites, potentially increasing efficacy while reducing systemic toxicity. nih.govresearchgate.net

Films: HA ester films can be loaded with drugs for localized, sustained release. researchgate.net The release of a drug physically incorporated into these films is often rapid but can be modulated. researchgate.netresearchgate.net For example, laminating a drug-loaded membrane with a second polymer layer can slow the release rate. researchgate.net These films are being explored for applications such as delivering therapeutic agents directly to wound sites. nih.gov

Table 3: Formulations of Hyaluronic Acid Esters for Drug Delivery This table is interactive and can be sorted by clicking on the column headers.

Formulation Type Fabrication Principle Drug Delivery Mechanism Potential Application
Nanoparticles Self-assembly, cross-linking of modified HA. Targeted delivery via CD44 receptors, sustained release. nih.govnih.gov Cancer therapy, anti-inflammatory treatments. mdpi.com
Microparticles Emulsion, spray-drying techniques. Sustained release through polymer degradation and diffusion. Delivery of proteins and small molecule drugs.

| Films | Solvent casting, cross-linking. | Localized, sustained release at the application site. nih.gov | Wound healing, transdermal drug delivery. mdpi.com |

Mechanisms of Drug Encapsulation and Release Kinetics

Drugs can be incorporated into hyaluronic acid ester matrices either through physical entrapment or covalent conjugation. researchgate.net

Encapsulation: In physical encapsulation, the drug is simply mixed with the polymer solution before the fabrication of the final form (e.g., film, microsphere). researchgate.netresearchgate.net The drug is then trapped within the polymer matrix as it solidifies. The efficiency of encapsulation can depend on the drug's properties and its interaction with the polymer.

Release Kinetics: The release of a drug from an HA ester matrix is a complex process governed by several factors, including diffusion of the drug through the polymer matrix, swelling of the matrix, and enzymatic degradation of the polymer itself. nih.govijpras.com For systems where the drug is physically incorporated, the release is often related to the square root of time, which is characteristic of diffusion-controlled systems. researchgate.net The rate of release is influenced by the high degree of hydration and permeability of the HA ester films. researchgate.net When a drug is covalently bound to the polymer backbone, the release is much slower and depends on the cleavage of the chemical bond (e.g., hydrolysis of an ester linkage), leading to near zero-order release kinetics. researchgate.net This allows for a more prolonged and controlled release profile.

Development of Targeted Delivery Systems (e.g., receptor-mediated targeting in vitro or animal models)

Hyaluronic acid is a natural ligand for several cell surface receptors, most notably the CD44 receptor, which is often overexpressed on the surface of various tumor cells. nih.govmdpi.com This natural affinity is extensively exploited to create targeted drug delivery systems that can selectively deliver therapeutic agents to cancer cells, thereby enhancing efficacy and reducing systemic toxicity. nih.govmdpi.com The modification of HA, including through esterification, plays a crucial role in the design of these sophisticated nanocarriers.

Researchers have developed nanoparticle systems with a hyaluronic acid shell and a poly(β-amino) ester (PBAE) core to carry chemotherapeutic drugs like doxorubicin. rsc.org In this design, the HA shell targets CD44 receptors on drug-resistant breast cancer cells. rsc.org This receptor-mediated endocytosis allows the nanoparticles to bypass the efflux pumps that are a primary cause of drug resistance, leading to higher intracellular drug accumulation. rsc.org The poly(β-amino) ester core is designed to be pH-responsive, ensuring that the drug is released within the acidic environment of the cell's endosomes, further enhancing its cytotoxic effect on the target cells. rsc.org

The general strategy involves using HA's carboxyl or hydroxyl groups for chemical modification, allowing it to be linked to drugs or other nanocarriers. mdpi.com While direct esterification can be used to create HA-drug prodrugs, another common approach is to use HA to coat existing nanoparticles. mdpi.comrsc.org This HA coating not only provides biocompatibility and stability in physiological conditions but also actively targets the nanocarrier to CD44-expressing cells. nih.govmdpi.com Studies have shown that HA-coated nanoparticles exhibit enhanced cellular uptake and cytotoxicity in cancer cell lines that overexpress these receptors. rsc.org

Table 1: Research Findings on HA-Based Targeted Delivery Systems
Delivery SystemTarget ReceptorModel SystemKey FindingsSource
HA-coated Poly(β-amino) ester Nanoparticles (carrying Doxorubicin)CD44Drug-resistant human breast cancer cells (MCF-7/ADR)Enhanced cytotoxicity, increased cell apoptosis, and higher intracellular drug accumulation compared to free drug. Overcame drug resistance via CD44-mediated endocytosis. rsc.org
HA-Drug ConjugatesCD44, RHAMMVarious tumor cell lines (in vitro)Improved solubility and stability of hydrophobic drugs; enhanced targeting efficiency with minimal toxicity. nih.gov
HA-capped Magnetic NanoparticlesCD44Cancer cells (in vitro)HA coating provided stability and enabled specific binding to CD44 receptors expressed on cancer cells. researchgate.net

Formulations for Non-Parenteral Delivery Routes (e.g., ocular, nasal in animal models/in vitro)

Esterified derivatives of hyaluronic acid are being investigated to improve drug delivery through non-invasive routes like ocular and nasal administration, capitalizing on HA's inherent biocompatibility and mucoadhesive properties.

Ocular Delivery: In ophthalmology, HA is a valuable excipient due to its viscoelasticity and ability to prolong the residence time of formulations on the ocular surface. cd-bioparticles.netpharmaexcipients.com Nanoformulations made from HA have shown significant potential for treating diseases in both the anterior and posterior segments of the eye. pharmaexcipients.comdntb.gov.ua The natural interaction between HA and CD44 receptors on ocular cells can facilitate drug entry via endocytosis, improving both delivery and targeting efficiency. cd-bioparticles.net Chemical modifications, including the formation of crosslinked HA through esterification, can create hydrogels or other systems for sustained drug release after intraocular insertion. google.com These systems are designed to degrade slowly, releasing a consistent amount of a drug and potentially replacing the need for frequent eye drop administration after surgery. google.com

Nasal Delivery: The nasal route is a promising alternative for systemic drug delivery and for bypassing the blood-brain barrier to target the central nervous system. bio2brain.eunih.gov However, challenges such as rapid mucociliary clearance limit the effectiveness of many formulations. bio2brain.eu HA and its derivatives are used to create mucoadhesive hydrogels that increase the residence time of drugs in the nasal cavity. bio2brain.eu

A notable example involves modifying hyaluronic acid with L-cysteine ethyl ester hydrochloride. researchgate.net In this study, the resulting derivative (HACys) was synthesized to combine the lubricating properties of HA with the covalent bonding potential of the thiol group from cysteine. researchgate.net This modification led to a significant increase in mucoadhesion. researchgate.net When tested in animal models, the formulation prolonged the residence time of a model drug on the nasal mucosa by 1.74-fold compared to an unmodified HA polymer, demonstrating its potential as an excellent candidate for nasal drug delivery applications. researchgate.net

Table 2: Research on HA Derivatives for Non-Parenteral Delivery
Delivery RouteHA Derivative/FormulationModel SystemKey FindingsSource
NasalHA modified with L-cysteine ethyl ester hydrochloride (HACys)Ex vivo/In vivo (animal model)Mucoadhesion increased by up to 3.26-fold. Drug residence time was prolonged 1.74-fold compared to unmodified HA. researchgate.net
OcularCrosslinked HA hydrogel-Designed for intraocular insertion to provide sustained drug release, potentially replacing post-surgical eye drops. google.com
OcularHA-based nanoparticles-Enhanced intraocular permeation and longer retention times due to HA's biocompatibility and mucoadhesive properties. pharmaexcipients.comdntb.gov.ua

Role in Biomedical Devices and Implants Research (non-clinical aspects)

In the realm of biomedical devices and implants, hyaluronic acid and its esterified derivatives are primarily researched for their role as advanced coatings and components of regenerative scaffolds. nih.gov The goal is to improve the biocompatibility of synthetic materials and to actively promote tissue integration. nih.govmdpi.com

HA coatings on implantable devices, such as dental implants or orthopedic prostheses, can significantly enhance their performance. nih.govmdpi.com HA is a key component of the natural extracellular matrix (ECM), and as a coating, it helps to mimic this native biological environment. nih.govaimdrjournal.com This has been shown to improve the migration, adhesion, proliferation, and differentiation of osteogenic precursor cells on titanium implant surfaces. mdpi.comaimdrjournal.com Esterification of HA can be used to create more stable and durable coatings that are more resistant to enzymatic degradation, thereby prolonging their beneficial effects at the implant-tissue interface. mdpi.com Research has shown that HA covalently linked to titanium implant surfaces significantly increases bone growth and improves the maturity of the interfacial bone at early stages, leading to better osseointegration. mdpi.comires.dental

Furthermore, esterified HA is used in the fabrication of porous 3D scaffolds for tissue engineering. mdpi.commdpi.com These scaffolds can be used in conjunction with implants to aid in bone regeneration. For instance, studies have explored the use of esterified hyaluronic acid in treating infrabony periodontal defects, which can be relevant for dental implant procedures. mdpi.com The ability of HA to promote the growth of hydroxyapatite (B223615) crystals and interact with bone morphogenetic proteins (BMPs) makes it a valuable component in materials designed to heal bone defects around implants. ires.dental

Table 3: Non-Clinical Research on Esterified HA in Biomedical Implants
ApplicationHA FormulationKey Research FocusReported OutcomesSource
Dental Implant CoatingHA gel / Covalently linked HAImproving osseointegrationActs on migration, adhesion, and differentiation of cell precursors; significantly increases bone growth at early stages. mdpi.comires.dental
Bone RegenerationEsterified HATreatment of infrabony periodontal defectsUsed as a biomaterial to promote tissue healing and regeneration in surgical applications. mdpi.com
Biomedical Device CoatingsHA and its derivativesImproving biocompatibility and immunomodulationHA-based systems can modulate the immune reaction and promote tissue healing around implantable devices. nih.gov

Challenges and Future Directions in Hyaluronic Acid Ethyl Ester Research

Advancements in Scalable and Sustainable Synthesis Methods

The traditional chemical synthesis of hyaluronic acid esters often involves organic solvents and potentially toxic reagents, which presents challenges for scalability and environmental sustainability. A significant future direction is the development of greener and more efficient synthesis methods.

One promising approach is the use of enzymatic synthesis. Lipase-catalyzed transesterification, for instance, offers a method to produce HA esters under milder, anhydrous conditions, which can help to avoid the hydrolysis of reactants. rsc.orgrsc.org This enzymatic approach has been successfully used to create hyaluronic acid vinyl esters, demonstrating the potential for synthesizing a range of ester derivatives with a tunable degree of substitution by adjusting reaction times. rsc.orgrsc.orgresearchgate.net

Another advancement is the development of solvent-free, solid-state crosslinking reactions. nih.gov This method involves heating a solid mixture of HA and a crosslinking agent, leading to ester bond formation with water as the main byproduct. nih.gov Such processes are not only more environmentally friendly but also allow for the creation of HA-based materials with defined shapes, which is advantageous for biomedical device manufacturing. nih.gov

Future research will likely focus on optimizing these enzymatic and solvent-free methods to increase yields, improve control over the degree of esterification, and adapt them for large-scale industrial production, making the synthesis of hyaluronic acid ethyl ester both economically viable and ecologically sound.

Development of Multi-Functional this compound Derivatives

The esterification of hyaluronic acid with ethyl groups is a foundational modification that can be a starting point for creating more complex, multi-functional derivatives. The future in this area lies in designing and synthesizing novel HA ethyl ester derivatives that incorporate additional bioactive molecules or functional groups to achieve specific therapeutic or diagnostic goals.

For instance, HA derivatives are being developed for advanced drug delivery systems. unina.itnih.gov By modifying HA ethyl ester with hydrophobic moieties, it is possible to create amphiphilic polymers that self-assemble into nanostructures like micelles or nanoparticles. unina.it These can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery to specific cells or tissues, particularly cancer cells that overexpress HA receptors like CD44. unina.itnih.gov

Furthermore, functional groups can be introduced to the HA backbone to create derivatives with unique properties. For example, the introduction of amino or aldehyde functionalities allows for subsequent crosslinking under physiological conditions to form biocompatible and biodegradable hydrogels. nih.gov These hydrogels can serve as scaffolds for tissue engineering or as delivery vehicles for bioactive agents like growth factors. nih.govalliedacademies.org The development of an amphoteric HA derivative with spermine (B22157) side chains has shown enhanced gene expression efficiency, highlighting the potential for multi-functional HA esters in gene therapy. nih.gov

The challenge remains to precisely control the chemical modification process to produce derivatives with consistent properties and predictable biological activity. Future work will involve exploring a wider range of functional groups and conjugation strategies to create a new generation of multi-functional HA ethyl ester derivatives for a broad spectrum of biomedical applications. nih.gov

Integration with Advanced Manufacturing Technologies (e.g., 3D Bioprinting)

The integration of this compound with advanced manufacturing technologies like 3D bioprinting is a rapidly advancing frontier. HA-based hydrogels are highly attractive as bioinks due to their biocompatibility, biodegradability, and resemblance to the natural extracellular matrix (ECM). nih.govresearchgate.net However, pure HA often lacks the necessary printability and mechanical stability for 3D printing. nih.govutwente.nl

Esterification, including ethyl esterification, can modify the physicochemical properties of HA, such as its solubility and mechanical strength, making it more suitable for 3D printing applications. mdpi.com By controlling the degree of esterification, the rheological properties of the resulting hydrogel can be tuned to be printable. acs.org

Future research will focus on optimizing HA ethyl ester-based bioinks. This includes developing formulations that are not only printable but also support cell viability and function during and after the printing process. nih.govresearchgate.net One approach is to create composite bioinks by blending HA ethyl ester with other natural or synthetic polymers to enhance mechanical properties and biological signaling. nih.gov For example, combining HA with materials like poly(ε-caprolactone) (PCL) can provide structural support to the printed constructs. nih.gov

Moreover, the development of dynamic crosslinking chemistries for HA-based bioinks allows for the creation of "smart" hydrogels that can change their properties in response to specific stimuli. diva-portal.orgcardiff.ac.ukdiva-portal.org This could enable the fabrication of complex tissue structures with controlled microenvironments, paving the way for the development of more sophisticated in vitro models for disease modeling and drug screening, as well as functional tissue-engineered constructs for regenerative medicine. diva-portal.orgcardiff.ac.uknih.gov

Exploration of Novel Non-Clinical Biomedical and Biotechnological Applications

While much of the focus on hyaluronic acid and its derivatives is on clinical applications, there is a growing interest in exploring their potential in non-clinical biomedical and biotechnological fields. The unique properties of this compound, such as its biocompatibility and modifiability, make it a versatile platform for a range of research and industrial applications.

In biotechnology, HA ethyl ester could be used to create novel materials for cell culture and bioprocessing. For example, surfaces coated with or hydrogels made from HA ethyl ester could provide a more in vivo-like environment for growing and studying cells in the laboratory. grantome.com This could lead to more accurate and predictive cell-based assays for drug discovery and toxicology testing.

Another potential application is in the development of biosensors and diagnostic devices. The HA molecule can be functionalized with specific recognition elements, such as antibodies or enzymes, and the resulting derivative could be used to detect the presence of specific biomarkers. The ethyl ester modification could be used to tune the material properties of the sensor substrate, for instance, by controlling its hydrophobicity or its interaction with other components of the diagnostic system.

Furthermore, the ability of HA to interact with a wide range of proteins and other biomolecules could be harnessed for purification and separation processes in the biopharmaceutical industry. nih.gov HA ethyl ester-based chromatography resins could be developed for the specific capture and purification of HA-binding proteins or other target molecules.

Future research in this area will involve a systematic exploration of the fundamental properties of this compound and how they can be tailored for these non-clinical applications. This will require a multidisciplinary approach, combining polymer chemistry, materials science, and biotechnology.

Refined Understanding of Structure-Function Relationships at the Molecular and Cellular Level

A deeper understanding of the relationship between the molecular structure of this compound and its biological function is crucial for the rational design of new biomaterials and therapies. The biological effects of hyaluronic acid are highly dependent on its molecular weight and its interactions with cell surface receptors like CD44 and RHAMM (Receptor for Hyaluronate-Mediated Motility). nih.govdrugbank.comnih.gov

Future research will need to employ a combination of advanced analytical techniques and biological assays to elucidate these structure-function relationships. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can provide detailed information about the chemical structure of HA ethyl ester derivatives. nih.govnih.gov Biophysical methods can be used to study the rheological properties of hydrogels and the interactions of the derivatives with proteins and cells. researchgate.netnih.gov

At the cellular level, studies will need to investigate how varying the degree of ethyl esterification affects cell behavior, including adhesion, proliferation, migration, and differentiation. grantome.com Understanding these fundamental interactions will be key to designing HA ethyl ester-based materials that can actively direct cellular responses for applications in tissue engineering and regenerative medicine. alliedacademies.orgnih.gov This refined knowledge will enable the development of next-generation biomaterials with precisely controlled biological functions.

Q & A

Q. What are the optimal methods for synthesizing hyaluronic acid ethyl ester (HAEE) conjugates, and how can reaction efficiency be quantified?

HAEE conjugates, such as hyaluronic acid-cysteine ethyl ester (HA-Cys), are synthesized via carbodiimide-mediated coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Key parameters include molar ratios of HA to cysteine ethyl ester (e.g., 1:1.5), reaction pH (4.5–5.5), and temperature (25–37°C). Efficiency is quantified using NMR to confirm ester bond formation and Ellman’s assay to measure free thiol groups (≥80% conjugation efficiency is typical) .

Q. How can HAEE’s mucoadhesive properties be experimentally validated in vitro?

Mucoadhesion is tested using tensile strength assays on mucosal surfaces (e.g., porcine intestinal mucosa). Parameters include detachment force (measured via texture analyzers) and residence time. HA-Cys conjugates show 2.5-fold higher adhesion than unmodified HA due to thiol-mediated disulfide bonding with mucosal glycoproteins .

Q. What characterization techniques are critical for confirming HAEE’s structural integrity?

  • FTIR : Validate esterification via C=O stretching vibrations at 1730–1750 cm⁻¹.
  • ¹H-NMR : Identify ethyl ester protons (δ 1.2–1.4 ppm for -CH₃, δ 4.1–4.3 ppm for -CH₂).
  • GPC : Monitor molecular weight shifts (e.g., HA-Cys has ~10–15% increase due to cysteine grafting) .

Advanced Research Questions

Q. How does HAEE enhance drug permeation across epithelial barriers, and what mechanistic models explain this?

HAEE derivatives like HA-Cys enhance permeation by transiently opening tight junctions. This is quantified via transepithelial electrical resistance (TEER) reductions (e.g., 20–30% drop in Caco-2 cells) and fluorescence tracer assays (e.g., 1.9-fold increase in sodium fluorescein transport). The mechanism involves thiol-mediated disulfide reshuffling with occludin proteins .

Q. What experimental designs are recommended for optimizing HAEE purification processes?

Response Surface Methodology (RSM) with Box-Behnken designs is effective. For example, optimize NaCl concentration (45 g/L), temperature (55°C), and pH (9.6) to achieve ≥93% HAEE purity. ANOVA validates interactions (e.g., pH-temperature synergy, p<0.05) .

Q. How can HAEE’s biocompatibility be rigorously assessed in preclinical models?

  • MTT assay : Measure cell viability (≥90% at 1 mg/mL HAEE in Caco-2 cells).
  • Lactate dehydrogenase (LDH) release : Confirm membrane integrity (<5% LDH leakage after 12 h).
  • Hemolysis testing : <2% RBC lysis at physiologically relevant concentrations .

Q. What advanced analytical methods are suitable for quantifying HAEE degradation kinetics?

  • Hyaluronidase resistance : Incubate HAEE with 100 U/mL hyaluronidase; monitor viscosity loss (e.g., HA-Cys degrades 40% slower than HA).
  • LC-MS/MS : Track ester bond hydrolysis products (e.g., ethyl alcohol release) .

Q. How can HAEE be functionalized with bioactive molecules (e.g., astaxanthin) to expand therapeutic applications?

Co-precipitation or micelle encapsulation achieves stable HAEE-astaxanthin complexes. For micelles, use a 2:1 HAEE-to-astaxanthin ratio and probe sonication (20 kHz, 5 min). Validate via dynamic light scattering (DLS; 150–200 nm size) and entrapment efficiency (>85% via UV-Vis at 470 nm) .

Methodological Considerations

Q. How should researchers address contradictions in HAEE’s biodegradation rates across studies?

Variability arises from differences in HA molecular weight (e.g., 50 kDa vs. 1,000 kDa) and esterification degrees (5–20%). Standardize protocols using fixed HAEE:hyaluronidase ratios and controlled pH (6.0–7.4) .

Q. What statistical frameworks are appropriate for analyzing HAEE’s dose-dependent effects?

Use non-linear regression models (e.g., Hill equation) for permeation or cytotoxicity data. For multi-variable optimization (e.g., synthesis), apply multivariate ANOVA with Tukey’s post-hoc test (α=0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.